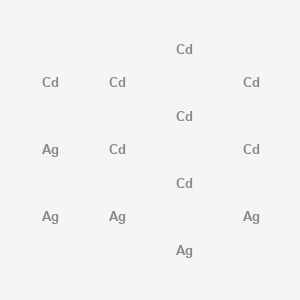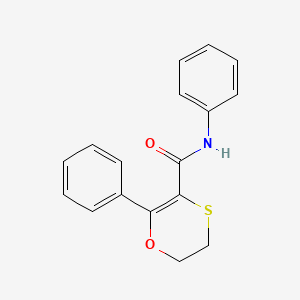
1,4-Oxathiin-3-carboxamide, 5,6-dihydro-N,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxathiin-3-carboxamide, 5,6-dihydro-N,2-diphenyl- involves the reaction of 2-methyl-1,4-oxathiin with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxathiin-3-carboxamide, 5,6-dihydro-N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,4-Oxathiin-3-carboxamide, 5,6-dihydro-N,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of agricultural fungicides and seed treatment agents.
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-3-carboxamide, 5,6-dihydro-N,2-diphenyl- involves the inhibition of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to the antifungal and antibacterial effects observed . The compound targets the succinate dehydrogenase [ubiquinone] flavoprotein subunit, affecting the mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Oxycarboxin: A sulfone derivative of Carboxin with similar antifungal properties.
Carboxin sulfone: Another sulfone derivative with enhanced stability and activity.
Uniqueness
1,4-Oxathiin-3-carboxamide, 5,6-dihydro-N,2-diphenyl- is unique due to its specific inhibition of succinate dehydrogenase and its broad-spectrum antifungal activity. Its structural features, such as the oxathiin ring and the phenyl groups, contribute to its distinct chemical and biological properties .
Properties
CAS No. |
61379-07-5 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,6-diphenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C17H15NO2S/c19-17(18-14-9-5-2-6-10-14)16-15(20-11-12-21-16)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19) |
InChI Key |
GLNVJEWQUVYAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
![Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14575256.png)
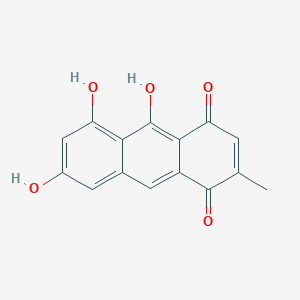
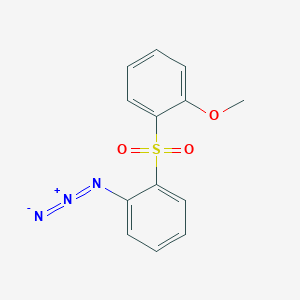
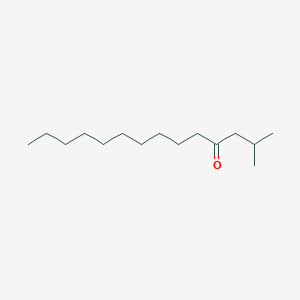
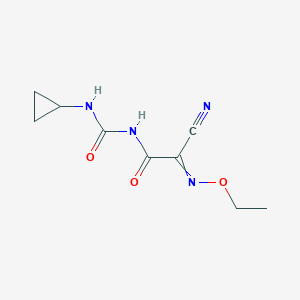
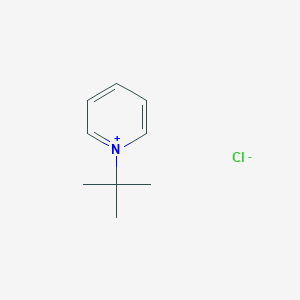

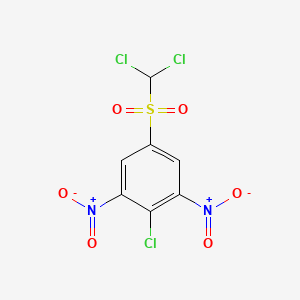
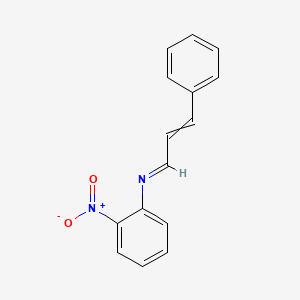
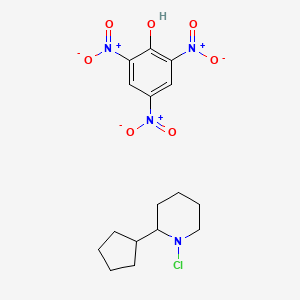
![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)
